molecular formula C12H19N B2836075 (2S)-2-(3-Propan-2-ylphenyl)propan-1-amine CAS No. 2248186-08-3

(2S)-2-(3-Propan-2-ylphenyl)propan-1-amine

Cat. No. B2836075
CAS RN: 2248186-08-3
M. Wt: 177.291
InChI Key: JOJSZISNWCAOIY-SNVBAGLBSA-N
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Description

(2S)-2-(3-Propan-2-ylphenyl)propan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as propylphenidate or PPH, and it is a structural analogue of methylphenidate, which is a widely used medication for attention deficit hyperactivity disorder (ADHD). Propylphenidate has gained attention in recent years due to its potential use as a research chemical, particularly in neuroscience and pharmacology.

Mechanism of Action

Propylphenidate works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and attention. Additionally, propylphenidate has been shown to have some affinity for the serotonin transporter, although its effects on this system are not well understood.
Biochemical and Physiological Effects:
Propylphenidate has been shown to have similar biochemical and physiological effects to methylphenidate. It can improve cognitive function, attention, and working memory in both animal models and humans. Additionally, propylphenidate has been shown to have some potential as an antidepressant and anxiolytic, although further research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

Propylphenidate has several advantages as a research chemical. It is relatively easy to synthesize, and it has a longer duration of action than methylphenidate, making it useful for sustained-release formulations. Additionally, propylphenidate has a similar mechanism of action to methylphenidate, which has been extensively studied and is well understood.
However, there are also some limitations to the use of propylphenidate in lab experiments. One of the main limitations is the lack of information on its long-term effects, particularly in humans. Additionally, propylphenidate has not been approved for human use, which could limit its potential applications in clinical research.

Future Directions

There are several potential future directions for research on propylphenidate. One area of interest is the development of sustained-release formulations for the treatment of (2S)-2-(3-Propan-2-ylphenyl)propan-1-amine and other neurological disorders. Additionally, further research is needed to investigate the potential antidepressant and anxiolytic effects of propylphenidate. Finally, there is a need for more long-term studies to investigate the safety and efficacy of propylphenidate in humans.

Synthesis Methods

The synthesis of propylphenidate involves the reaction of 3-phenylpropan-1-ol with propionic anhydride in the presence of a catalyst, such as sulfuric acid. The resulting product is then reduced using sodium borohydride to yield (2S)-2-(3-Propan-2-ylphenyl)propan-1-amine.

Scientific Research Applications

Propylphenidate has been used in several scientific studies to investigate its potential as a medication for (2S)-2-(3-Propan-2-ylphenyl)propan-1-amine and other neurological disorders. It has been found to have similar pharmacological effects to methylphenidate, including the inhibition of dopamine and norepinephrine reuptake. Additionally, propylphenidate has been shown to have a longer duration of action than methylphenidate, making it a potential candidate for sustained-release formulations.

properties

IUPAC Name

(2S)-2-(3-propan-2-ylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)11-5-4-6-12(7-11)10(3)8-13/h4-7,9-10H,8,13H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJSZISNWCAOIY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC=CC(=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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